

# trans-3-Chloroacrylic acid IUPAC name and CAS number

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *trans-3-Chloroacrylic acid*

CAS No.: 2345-61-1

Cat. No.: B3421959

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## Technical Whitepaper: trans-3-Chloroacrylic Acid

### Stereoselective Synthesis, Physicochemical Profiling, and Medicinal Utility

#### Executive Summary

**trans-3-Chloroacrylic acid** (IUPAC: (E)-3-chloroprop-2-enoic acid) represents a critical halogenated building block in the synthesis of heterocycles and covalent inhibitors. Unlike its cis counterpart, the trans isomer exhibits distinct thermodynamic stability and electrophilicity, making it a preferred scaffold for Michael addition reactions in drug discovery. This guide provides a definitive technical analysis of the compound, resolving common nomenclature ambiguities (CAS registry conflicts), detailing stereoselective synthesis via thermodynamic equilibration, and outlining its application in cysteine-targeting medicinal chemistry.

#### Part 1: Chemical Identity & Nomenclature

Precision in nomenclature is paramount due to the existence of the cis (Z) stereoisomer. The trans isomer is characterized by the chlorine atom and the carboxylic acid group being on opposite sides of the carbon-carbon double bond.

Identifier	Value	Notes
IUPAC Name	(E)-3-chloroprop-2-enoic acid	"E" (Entgegen) denotes opposite sides. <sup>[1][2]</sup>
Common Name	trans-3-Chloroacrylic acid	Often used in catalogs.
CAS Number	2345-61-1	Specific to the trans (E) isomer.
CAS (Cis)	1609-93-4	cis (Z) isomer; distinct properties.
CAS (Generic)	107-94-8	Often refers to 3-chloropropionic acid or unspecified mixtures. Verify carefully.
SMILES	<chem>OC(=O)/C=C/Cl</chem>	Explicit stereochemistry defined.
Molecular Formula	C <sub>3</sub> H <sub>3</sub> ClO <sub>2</sub>	MW: 106.51 g/mol



*Critical Note on CAS Numbers: Researchers must verify the CAS number 2345-61-1 when ordering. The generic or cis-specific numbers are frequently mislabeled in non-specialized databases.*

## Part 2: Physicochemical Profile

The trans isomer is thermodynamically more stable than the cis isomer but less soluble in non-polar solvents due to its ability to pack more efficiently in the crystal lattice (higher melting point).

### Table 1: Physicochemical Properties

Property	Value	Experimental Context
Melting Point	82 – 85 °C	Significantly higher than cis (60–63 °C). Used for purity validation.
Boiling Point	~192 °C	At 760 mmHg (extrapolated).
pKa	3.65	Stronger acid than acrylic acid (pKa 4.3) due to inductive effect of Cl.
Appearance	White to off-white crystalline solid	Hygroscopic; store under inert atmosphere.
Solubility	High in Water, Ethanol, Ether	Soluble in polar organic solvents.

## Spectroscopic Validation (NMR)

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing the trans isomer from the cis isomer based on the vicinal coupling constant (

) of the alkene protons.

- trans (E):

(Large coupling due to 180° dihedral angle).

- cis (Z):

(Smaller coupling).

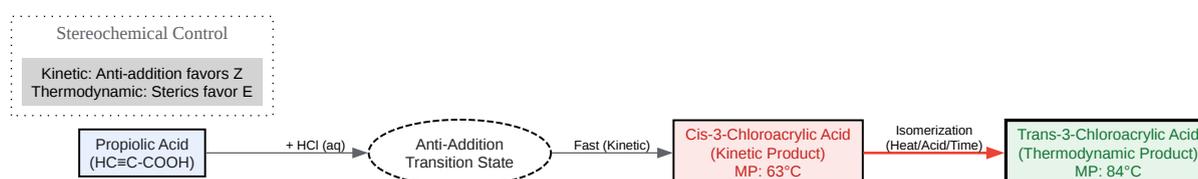
## Part 3: Synthetic Routes & Mechanistic Insight

The synthesis of **trans-3-chloroacrylic acid** highlights the principle of Kinetic vs. Thermodynamic Control.

### The Mechanistic Pathway[4][5]

- Kinetic Product (Cis): The addition of HCl to propiolic acid in aqueous media proceeds via anti-addition (nucleophilic attack of  $\text{Cl}^-$  on the protonated alkyne). This sterically yields the cis-isomer (Z) as the major product initially.
- Thermodynamic Product (Trans): The cis isomer suffers from steric repulsion between the Chlorine and Carboxyl lone pairs. Under thermal stress or acid catalysis, the double bond isomerizes to the more stable trans (E) configuration.

## Visualization: Isomerism and Synthesis Logic



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Caption: Reaction pathway illustrating the conversion of propiolic acid to the kinetic cis-isomer, followed by thermodynamic equilibration to the stable trans-isomer.

## Part 4: Experimental Protocol

Objective: Synthesis and purification of **trans-3-chloroacrylic acid** from propiolic acid. Safety: HCl is corrosive. 3-Chloroacrylic acid is a skin irritant and corrosive solid. Perform in a fume hood.

### Step-by-Step Methodology

- Hydrochlorination (Kinetic Phase):
  - Dissolve Propiolic Acid (1.0 eq) in Concentrated HCl (37%, excess).
  - Stir the solution at 0–10 °C for 2 hours.

- Insight: Low temperature favors the kinetic anti-addition, initially forming the cis-isomer.
- Isomerization (Thermodynamic Phase):
  - Warm the reaction mixture to 60–70 °C and stir for 4–6 hours.
  - Mechanism:[4][6][7] Thermal energy overcomes the rotation barrier (via reversible protonation), allowing the population to shift toward the lower-energy trans isomer.
- Isolation:
  - Cool the mixture to 4 °C. The trans-isomer, being less soluble and having a higher melting point, will begin to crystallize.
  - Extract the aqueous layer with Diethyl Ether (3x).
  - Dry combined organics over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo.
- Purification (Self-Validating Step):
  - Recrystallize the crude solid from Benzene or Chloroform/Hexane.
  - Checkpoint: Measure Melting Point.
    - If 60–65 °C: Predominantly cis (Re-heat/isomerize).
    - If 82–85 °C: Pure trans.
- Yield: Typical yields range from 60–75% after recrystallization.

## Part 5: Applications in Drug Development

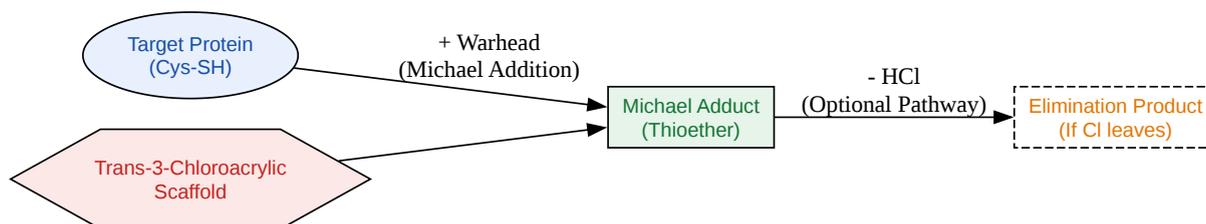
The **trans-3-chloroacrylic acid** motif is a "warhead" precursor in covalent drug design.

- Covalent Inhibition: The
  - chlorine atom enhances the electrophilicity of the
  - unsaturated system. Upon reaction with a nucleophile (e.g., a Cysteine thiol in a protein

active site), the chlorine can act as a leaving group (Addition-Elimination) or the system can undergo simple Michael addition depending on the local environment.

- Dehalogenase Studies: It serves as a specific substrate for CaaD (**trans-3-chloroacrylic acid** dehalogenase), an enzyme studied for bioremediation of halogenated pollutants.
- Fragment-Based Drug Discovery (FBDD): Used as a small, rigid, polar fragment to probe sub-pockets in crystallographic screens.

## Visualization: Covalent Modification Pathway



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Caption: Mechanism of action for 3-chloroacrylic acid derivatives in covalent protein modification.

## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)